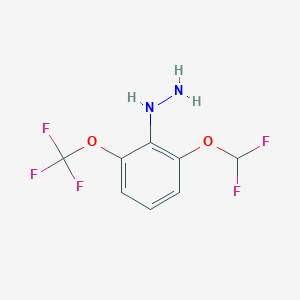
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, with a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. The process can be complex due to the reactivity of the fluorinated groups and the need for precise reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced fluorination techniques and specialized equipment to handle the reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazine moiety or other parts of the molecule.
Substitution: The fluorinated groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce new functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure may make it useful in studying enzyme interactions or as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which 1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: Similar structure but with two trifluoromethoxy groups.
2,5-Dimethyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrrole: Contains a trifluoromethoxy group on a different scaffold.
Uniqueness
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which can impart distinct chemical and biological properties. This dual fluorination can enhance the compound’s stability, reactivity, and interactions with biological targets compared to similar compounds with only one type of fluorinated group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H7F5N2O2 |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
[2-(difluoromethoxy)-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-4-2-1-3-5(6(4)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |
Clé InChI |
IGGNSSGWTYCBGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)(F)F)NN)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















